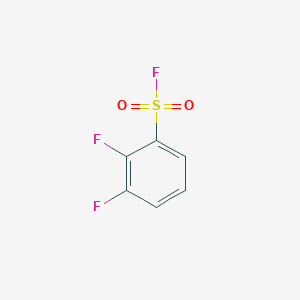
2,3-Difluorobenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluorobenzene-1-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides These compounds are characterized by the presence of a sulfonyl fluoride group (SO2F) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-difluorobenzene-1-sulfonyl fluoride typically involves the fluorosulfonylation of 2,3-difluorobenzene. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and concise, allowing for the formation of the C-SO2F bond . Another approach involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides .
Industrial Production Methods: Industrial production of this compound may utilize continuous-flow methodologies to enhance yield and safety. For example, the Balz-Schiemann reaction can be adapted for large-scale production, addressing challenges such as exothermic reactions and unstable intermediates .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluorobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, leading to the formation of sulfonamides and other derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide can be used for oxidation reactions.
Major Products: The major products formed from these reactions include sulfonamides, sulfonates, and other functionalized derivatives .
Scientific Research Applications
2,3-Difluorobenzene-1-sulfonyl fluoride has found applications in various scientific research fields:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.
Materials Science: It is utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-difluorobenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the design of enzyme inhibitors, where the compound can covalently modify active site residues, leading to enzyme inactivation .
Comparison with Similar Compounds
2,4-Difluorobenzenesulfonyl Chloride: This compound is similar in structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
Sulfonyl Fluorides: Other sulfonyl fluorides, such as 2-nitrobenzenesulfonyl fluoride, share similar reactivity and applications.
Uniqueness: 2,3-Difluorobenzene-1-sulfonyl fluoride is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for targeted applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C6H3F3O2S |
|---|---|
Molecular Weight |
196.15 g/mol |
IUPAC Name |
2,3-difluorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H3F3O2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H |
InChI Key |
PAMPRKIHFUNMHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


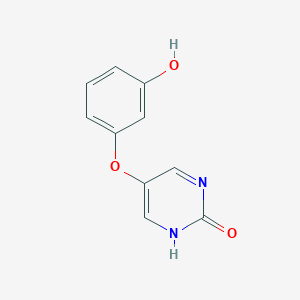
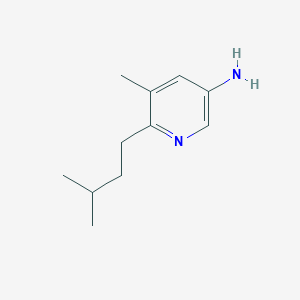
![2-{[(2-Chlorophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13249117.png)
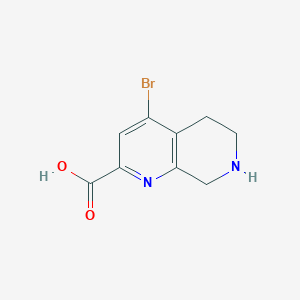
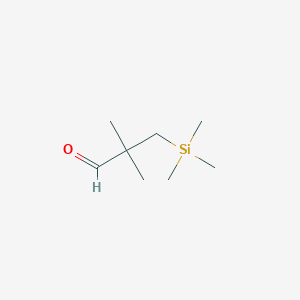

![1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol](/img/structure/B13249143.png)
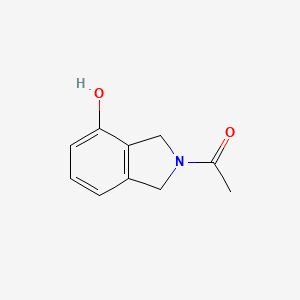
![2-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B13249173.png)

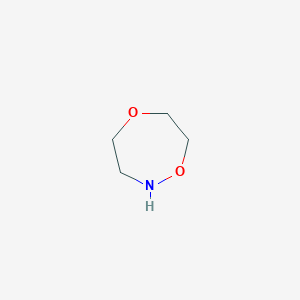


amine](/img/structure/B13249196.png)
